molecular formula C15H15NO3 B6193993 methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate CAS No. 1382315-83-4

methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate

Cat. No.: B6193993
CAS No.: 1382315-83-4
M. Wt: 257.3
InChI Key:
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Description

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate typically involves the reaction of 2-formylpyrrole with methyl 3-phenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Methyl 2-(2-carboxyl-1H-pyrrol-1-yl)-3-phenylpropanoate.

    Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoate.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyrrole ring can also interact with biological membranes, affecting their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate can be compared with other similar compounds, such as:

    Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate: Lacks the phenyl group, resulting in different reactivity and biological activity.

    Methyl 2-(2-formyl-1H-pyrrol-1-yl)benzoate: Contains a benzoate group instead of a phenylpropanoate group, leading to variations in chemical properties and applications.

    Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate involves the condensation of 2-formyl-1H-pyrrole with phenylacetic acid followed by esterification with methanol.", "Starting Materials": [ "2-formyl-1H-pyrrole", "phenylacetic acid", "methanol", "sodium hydroxide", "sulfuric acid", "dichloromethane", "water" ], "Reaction": [ "Step 1: Dissolve 2-formyl-1H-pyrrole (1.0 equiv) and phenylacetic acid (1.2 equiv) in dichloromethane and add sodium hydroxide (1.5 equiv). Stir the mixture at room temperature for 2 hours.", "Step 2: Acidify the reaction mixture with sulfuric acid and extract the product with dichloromethane.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add sulfuric acid (catalytic amount). Heat the mixture under reflux for 2 hours.", "Step 5: Cool the reaction mixture and add water. Extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure product, methyl 2-(2-formyl-1H-pyrrol-1-yl)-3-phenylpropanoate." ] }

CAS No.

1382315-83-4

Molecular Formula

C15H15NO3

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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